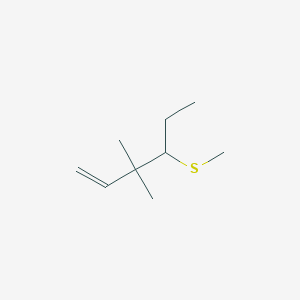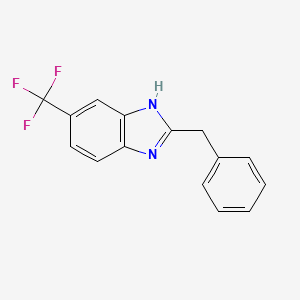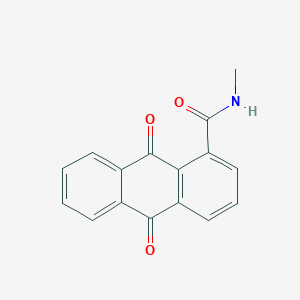
N-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide is a chemical compound that belongs to the class of anthraquinones. This compound is known for its unique structure, which includes a carboxamide group attached to an anthracene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide typically involves the reaction of 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone. This reaction is carried out under standard amide formation conditions, resulting in the formation of the target compound in high yield . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The compound can undergo substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted anthraquinones, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
N-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the functionalization of C-H bonds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of N-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide involves its ability to act as a bidentate ligand, coordinating with metal ions to form stable complexes . This chelation ability is crucial for its role in metal-catalyzed C-H bond functionalization reactions. The compound’s structure allows it to bring metal ions in proximity to specific C-H bonds, facilitating their activation and subsequent functionalization.
Comparación Con Compuestos Similares
Similar Compounds
Carminic Acid: 7β-D-glucopyranosyl-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, used as a natural dye.
Uniqueness
N-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide is unique due to its specific structure, which includes a methyl group and a carboxamide group attached to the anthracene core. This structure imparts distinct chemical properties, such as its ability to act as a bidentate ligand, making it valuable in metal-catalyzed reactions.
Propiedades
Número CAS |
53453-73-9 |
|---|---|
Fórmula molecular |
C16H11NO3 |
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
N-methyl-9,10-dioxoanthracene-1-carboxamide |
InChI |
InChI=1S/C16H11NO3/c1-17-16(20)12-8-4-7-11-13(12)15(19)10-6-3-2-5-9(10)14(11)18/h2-8H,1H3,(H,17,20) |
Clave InChI |
AJBDIXANZYGTNY-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


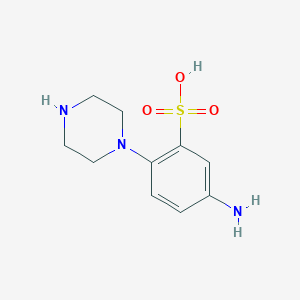
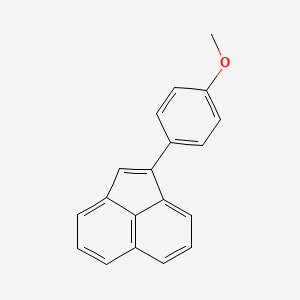
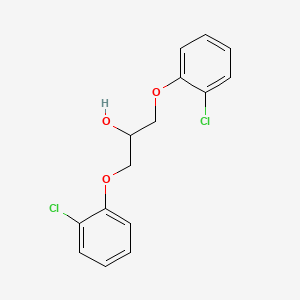
![2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14628910.png)
![N''-[Bis(dimethylamino)phosphoryl]-N-cyanoguanidine](/img/structure/B14628913.png)
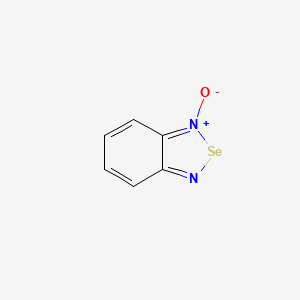

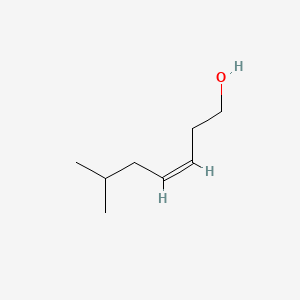
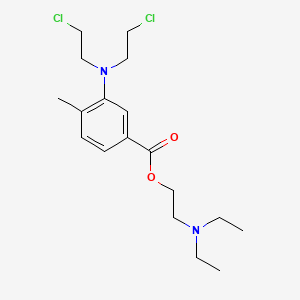
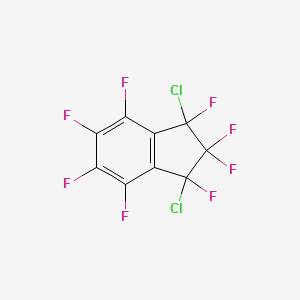
![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)
